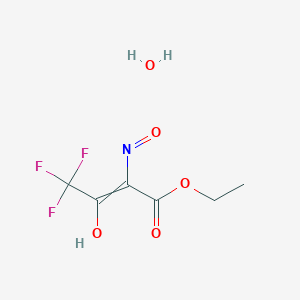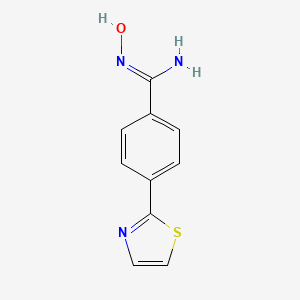
(R)-3-carboxy-N,N-dimethyl-N-(methyl-d3)-2-(stearoyloxy)propan-1-aminium,monochloride
Descripción general
Descripción
Stearoyl-L-carnitine-d3 (chloride) is a deuterium-labeled derivative of stearoyl-L-carnitine chloride. Stearoyl-L-carnitine chloride is an endogenous long-chain acylcarnitine that plays a role in the transport and metabolism of fatty acids within mitochondria. This compound is often used as an internal standard for the quantification of stearoyl-L-carnitine in various analytical applications .
Aplicaciones Científicas De Investigación
Stearoyl-L-carnitine-d3 (chloride) has a wide range of scientific research applications, including:
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of stearoyl-L-carnitine-d3 (chloride) involves the incorporation of deuterium into the stearoyl-L-carnitine molecule. This is typically achieved through the use of deuterated reagents in the esterification process. The reaction conditions often include the use of solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or ethanol, with the reaction being carried out at controlled temperatures to ensure the stability of the deuterium label .
Industrial Production Methods
Industrial production of stearoyl-L-carnitine-d3 (chloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents, with stringent quality control measures to ensure the consistency and purity of the final product. The compound is typically stored at low temperatures (-20°C) to maintain its stability over extended periods .
Análisis De Reacciones Químicas
Types of Reactions
Stearoyl-L-carnitine-d3 (chloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloride ion in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized acylcarnitine derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted acylcarnitine derivatives .
Mecanismo De Acción
Stearoyl-L-carnitine-d3 (chloride) exerts its effects by participating in the transport of long-chain fatty acids into the mitochondrial matrix, where they undergo beta-oxidation. This process is facilitated by carnitine palmitoyltransferase, acyl-CoA synthetase, and carnitine/acylcarnitine translocase . The compound also inhibits sodium-dependent carnitine uptake in human proximal convoluted tubular cells and lecithin:cholesterol acyltransferase activity in rat plasma .
Comparación Con Compuestos Similares
Similar Compounds
Stearoyl-L-carnitine chloride: The non-deuterated form of the compound.
L-Carnitine octdecanoyl ester-d3: Another deuterated acylcarnitine derivative.
L-Carnitine stearoyl ester-d3: A similar compound with a slightly different ester structure.
Uniqueness
Stearoyl-L-carnitine-d3 (chloride) is unique due to its deuterium labeling, which enhances its stability and allows for precise quantification in analytical applications. This makes it particularly valuable as an internal standard in mass spectrometry and other analytical techniques .
Propiedades
IUPAC Name |
[(2R)-3-carboxy-2-octadecanoyloxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H49NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4;/h23H,5-22H2,1-4H3;1H/t23-;/m1./s1/i2D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVYWVPJJXVIFM-UORIVOMASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CCCCCCCCCCCCCCCCC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H50ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Potassium 5,7-dimethyl-4-oxo-3,4-dihydropyrido-[2,3-d]pyrimidine-2-thiolate](/img/structure/B1415779.png)




![N-[(4-bromo-3-fluorophenyl)methyl]-N-methylcyclobutanamine](/img/structure/B1415786.png)




![6-Iodo-8-phenylimidazo[1,2-a]pyrazine](/img/structure/B1415796.png)

![Cyclopropyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B1415800.png)
